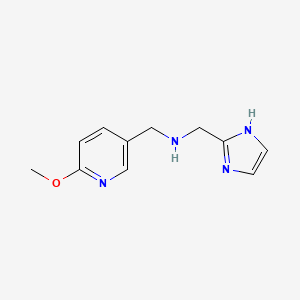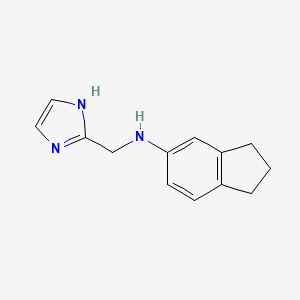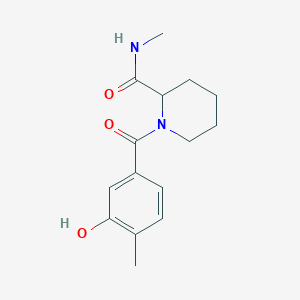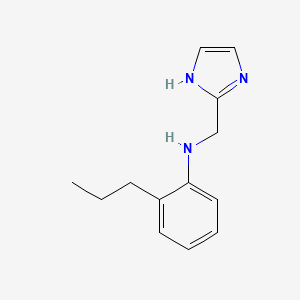![molecular formula C15H16N2O3 B7588398 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of quinoline-based inhibitors and has been found to exhibit potent inhibitory activity against several enzymes. In
Aplicaciones Científicas De Investigación
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been extensively studied for its potential use in various scientific research applications, including enzyme inhibition studies, drug discovery, and cancer research. 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit potent inhibitory activity against several enzymes, including thrombin, trypsin, and factor Xa. This makes it a potential candidate for the development of anticoagulant drugs. Additionally, 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit anticancer activity by inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid involves the inhibition of enzymes by binding to the active site of the enzyme. 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid is a competitive inhibitor of thrombin, trypsin, and factor Xa, meaning it competes with the substrate for binding to the enzyme's active site. This results in the inhibition of the enzyme's activity, which can have therapeutic benefits in various diseases.
Biochemical and physiological effects:
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit several biochemical and physiological effects, including anticoagulant and anticancer activity. 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit anticoagulant activity by inhibiting the activity of thrombin, trypsin, and factor Xa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid in lab experiments has several advantages, including its potent inhibitory activity against several enzymes and its potential use in the development of anticoagulant drugs and anticancer agents. However, there are also limitations to using 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid in lab experiments, including its high cost, low solubility, and potential toxicity.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid, including the development of more potent and selective inhibitors, the exploration of its potential use in the treatment of other diseases, and the investigation of its mechanism of action. Additionally, the development of more efficient synthesis methods and the evaluation of its pharmacokinetics and pharmacodynamics are also areas of future research.
Métodos De Síntesis
The synthesis of 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid involves several steps, including the synthesis of quinoline-2-carboxylic acid, which is then reacted with N-methylmorpholine to form the corresponding N-methyl quinoline-2-carboxamide. This intermediate is then reacted with 2-methyl-3-amino propanoic acid to form 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid. The purity of the compound can be improved by recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
2-methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10(15(19)20)9-17(2)14(18)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPSGSILCVHWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)

![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)


![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)


![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)


![3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)